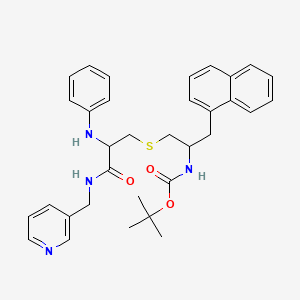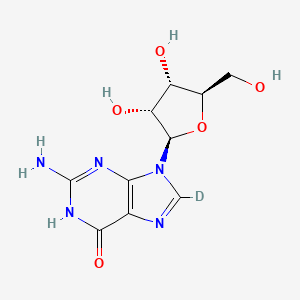![molecular formula C11H14N8O3 B12406371 (2R,3S,5S)-4-azido-5-(hydroxymethyl)-2-[6-(methylamino)purin-9-yl]oxolan-3-ol](/img/structure/B12406371.png)
(2R,3S,5S)-4-azido-5-(hydroxymethyl)-2-[6-(methylamino)purin-9-yl]oxolan-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,3S,5S)-4-azido-5-(hydroxymethyl)-2-[6-(methylamino)purin-9-yl]oxolan-3-ol is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes an azido group, a hydroxymethyl group, and a purine derivative. Its molecular structure allows it to participate in a variety of chemical reactions, making it a valuable compound in research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,5S)-4-azido-5-(hydroxymethyl)-2-[6-(methylamino)purin-9-yl]oxolan-3-ol typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the oxolane ring: This can be achieved through cyclization reactions involving appropriate diol precursors.
Introduction of the azido group: This step often involves the use of azidation reagents such as sodium azide under specific conditions to introduce the azido functionality.
Attachment of the purine derivative: This is typically done through nucleophilic substitution reactions where the purine derivative is introduced to the oxolane ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput synthesis techniques, advanced purification methods, and stringent quality control measures to ensure consistency and scalability.
化学反応の分析
Types of Reactions
(2R,3S,5S)-4-azido-5-(hydroxymethyl)-2-[6-(methylamino)purin-9-yl]oxolan-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehyde or carboxylic acid derivatives.
Reduction: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The azido group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are commonly used.
Substitution: Reagents like triphenylphosphine (PPh3) can be used to facilitate substitution reactions.
Major Products
The major products formed from these reactions include:
- Oxidized derivatives such as aldehydes and carboxylic acids.
- Reduced derivatives such as amines.
- Substituted derivatives with various functional groups replacing the azido group.
科学的研究の応用
(2R,3S,5S)-4-azido-5-(hydroxymethyl)-2-[6-(methylamino)purin-9-yl]oxolan-3-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (2R,3S,5S)-4-azido-5-(hydroxymethyl)-2-[6-(methylamino)purin-9-yl]oxolan-3-ol involves its interaction with specific molecular targets. The azido group can participate in bioorthogonal reactions, making it useful in labeling and tracking biological molecules. The purine derivative can interact with nucleic acids, potentially affecting cellular processes such as replication and transcription.
類似化合物との比較
Similar Compounds
(2R,3S,5S)-4-azido-5-(hydroxymethyl)-2-[6-(amino)purin-9-yl]oxolan-3-ol: Similar structure but with an amino group instead of a methylamino group.
(2R,3S,5S)-4-azido-5-(hydroxymethyl)-2-[6-(ethylamino)purin-9-yl]oxolan-3-ol: Similar structure but with an ethylamino group instead of a methylamino group.
Uniqueness
The presence of the methylamino group in (2R,3S,5S)-4-azido-5-(hydroxymethyl)-2-[6-(methylamino)purin-9-yl]oxolan-3-ol provides unique chemical properties, such as increased stability and specific reactivity, which can be advantageous in certain applications compared to its analogs.
特性
分子式 |
C11H14N8O3 |
|---|---|
分子量 |
306.28 g/mol |
IUPAC名 |
(2R,3S,5S)-4-azido-5-(hydroxymethyl)-2-[6-(methylamino)purin-9-yl]oxolan-3-ol |
InChI |
InChI=1S/C11H14N8O3/c1-13-9-7-10(15-3-14-9)19(4-16-7)11-8(21)6(17-18-12)5(2-20)22-11/h3-6,8,11,20-21H,2H2,1H3,(H,13,14,15)/t5-,6?,8+,11-/m1/s1 |
InChIキー |
ZWAWGGXJJYMAJA-FQGVDISHSA-N |
異性体SMILES |
CNC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@H](C([C@H](O3)CO)N=[N+]=[N-])O |
正規SMILES |
CNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)N=[N+]=[N-])O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



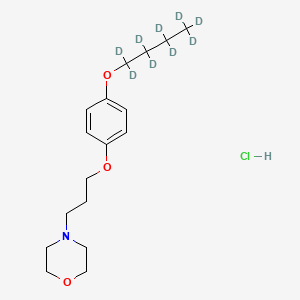
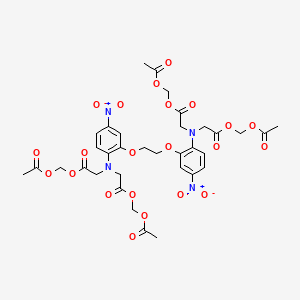

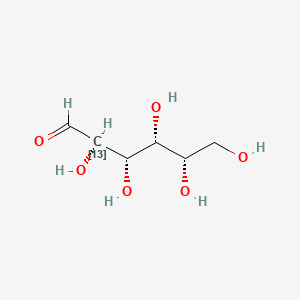
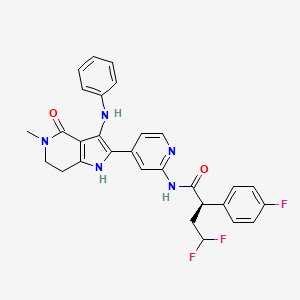
![(3S)-3-(2-benzyl-7-oxo-4,5-dihydropyrazolo[3,4-c]pyridin-6-yl)-5-methyl-2,3-dihydro-1,5-benzoxazepin-4-one](/img/structure/B12406328.png)

![1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(methylamino)pyrimidin-2-one](/img/structure/B12406342.png)
